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molecular formula C10H13NO B8752562 4,6-Dimethyl-2,3-dihydrobenzofuran-5-amine

4,6-Dimethyl-2,3-dihydrobenzofuran-5-amine

Cat. No. B8752562
M. Wt: 163.22 g/mol
InChI Key: RODJHXFDGRJCNO-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

Using N-benzyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-amine obtained in Reference Example 270, the title compound was synthesized in the same manner as in Reference Example 30. Yield 86%. Melting point: 85-86° C. (ethyl acetate-hexane).
Name
N-benzyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[C:10]([CH3:19])=[CH:11][C:12]2[O:16][CH2:15][CH2:14][C:13]=2[C:17]=1[CH3:18])C1C=CC=CC=1>C(OCC)(=O)C.CCCCCC>[CH3:18][C:17]1[C:13]2[CH2:14][CH2:15][O:16][C:12]=2[CH:11]=[C:10]([CH3:19])[C:9]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
N-benzyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C(=CC2=C(CCO2)C1C)C
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 270

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC2=C1CCO2)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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